(3R,4S)-4-fluoro-N-propyloxolan-3-amine
Overview
Description
The compound “(3R,4S)-4-fluoro-N-propyloxolan-3-amine” is a fluorinated derivative of a propyloxolan-3-amine. The (3R,4S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. Fluorinated compounds are often used in medicinal chemistry due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure would consist of an oxolane ring (a five-membered ring containing one oxygen atom and four carbon atoms) with a fluorine atom and a propylamine group attached. The exact positions of these attachments would be determined by the (3R,4S) stereochemistry .Chemical Reactions Analysis
The reactivity of this compound would depend on several factors, including the presence of the fluorine atom and the amine group. Fluorine is highly electronegative, which could make the compound more reactive. The amine group could potentially participate in various reactions, such as acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the amine group, as well as the stereochemistry, would influence properties like solubility, stability, and reactivity .Scientific Research Applications
Stereochemical Influence on Biological Recognition
- The synthesis and molecular properties of prolines containing both hydroxylation and fluorination modifications, such as fluoro-hydroxyprolines, have been explored. These modifications affect the molecular recognition of proline-containing molecules by biological systems, including enzymes like the von Hippel–Lindau (VHL) E3 ligase. Such compounds, including variants of (3R,4S)-4-fluoro-N-propyloxolan-3-amine, demonstrate how fluorination can influence stereochemical preferences and biological interactions, with potential applications in targeted protein degradation (Testa et al., 2018).
Catalysis and Organic Transformations
- Organolanthanide complexes have been shown to catalyze the regioselective intermolecular hydroamination of various unsaturated compounds. This catalytic activity can be leveraged to introduce amino groups, like those in (3R,4S)-4-fluoro-N-propyloxolan-3-amine, into a wide array of substrates, providing a pathway for the synthesis of complex amines with potential pharmaceutical applications (Ryu et al., 2003).
Antibacterial Agents
- The synthesis of analogs of (3R,4S)-4-fluoro-N-propyloxolan-3-amine with antibacterial properties has been explored. These compounds, often featuring modifications to the amino and fluoro substituents, have shown promise in in vitro and in vivo antibacterial screenings. The structural modifications and their effects on antibacterial activity highlight the potential of such compounds in developing new therapeutic agents (Egawa et al., 1984).
Fluorination for Drug Development
- The preparation and evaluation of enantioenriched β-fluoro amines for drug development have been studied. These compounds, including structures similar to (3R,4S)-4-fluoro-N-propyloxolan-3-amine, showcase the role of fluorination in modulating the biological activity and metabolic stability of potential drug candidates, highlighting their utility in the synthesis of neurologically active compounds (Vara & Johnston, 2016).
Chemiluminescence in Analytical Chemistry
- Derivatives of amines, such as (3R,4S)-4-fluoro-N-propyloxolan-3-amine, have been utilized as chemilumigenic reagents for high-performance liquid chromatography (HPLC) peroxyoxalate chemiluminescence detection. This application demonstrates the potential of such compounds in sensitive analytical methods for the detection and quantification of amines and amino acids at very low concentrations (Uzu et al., 1991).
Safety And Hazards
properties
IUPAC Name |
(3R,4S)-4-fluoro-N-propyloxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c1-2-3-9-7-5-10-4-6(7)8/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGLOBRXTFTJLF-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1COCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1COC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-fluoro-N-propyloxolan-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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